molecular formula C10H20O B14075790 2,2-Dimethyloctanal CAS No. 14250-91-0

2,2-Dimethyloctanal

Cat. No.: B14075790
CAS No.: 14250-91-0
M. Wt: 156.26 g/mol
InChI Key: KVGYAHNHKCCHSP-UHFFFAOYSA-N
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Description

2,2-Dimethyloctanal is an organic compound with the molecular formula C10H20O. It is an aldehyde with a branched structure, characterized by the presence of two methyl groups attached to the second carbon of the octanal chain. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethyloctanal can be synthesized through several methods. One common approach involves the oxidation of 2,2-dimethyloctanol. This reaction typically uses oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid catalyst .

Industrial Production Methods

In industrial settings, this compound can be produced via the hydroformylation of 2,2-dimethyl-1-octene. This process involves the addition of a formyl group (CHO) to the double bond of the alkene, using a catalyst such as rhodium or cobalt complexes under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyloctanal undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, hydroxylamine

Major Products Formed

    Oxidation: 2,2-Dimethyloctanoic acid

    Reduction: 2,2-Dimethyloctanol

    Substitution: Imines, oximes

Mechanism of Action

The mechanism of action of 2,2-Dimethyloctanal involves its reactivity as an aldehyde. The compound can form Schiff bases with amines, which are important intermediates in various biochemical pathways. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyloctanal is unique due to its longer carbon chain compared to other similar compounds. This longer chain can influence its physical properties, such as boiling point and solubility, making it suitable for specific applications in fragrance and flavor industries .

Properties

CAS No.

14250-91-0

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

2,2-dimethyloctanal

InChI

InChI=1S/C10H20O/c1-4-5-6-7-8-10(2,3)9-11/h9H,4-8H2,1-3H3

InChI Key

KVGYAHNHKCCHSP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)(C)C=O

Origin of Product

United States

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